molecular formula C10H9N3O2S B2615627 Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate CAS No. 955399-62-9

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate

Cat. No.: B2615627
CAS No.: 955399-62-9
M. Wt: 235.26
InChI Key: DVPOCZWBLIUTGM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridazine moiety.

Mechanism of Action

Target of Action

Thiazole derivatives, which include ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These chemical properties may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate typically involves the condensation of pyridazine derivatives with thiazole carboxylates. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromo-4-pyridazinecarboxylate under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is unique due to its combination of the pyridazine and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-pyridazin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-3-4-11-12-5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPOCZWBLIUTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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